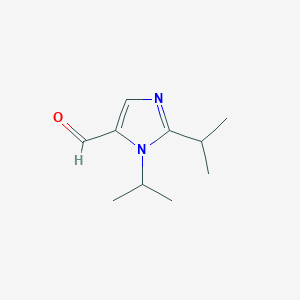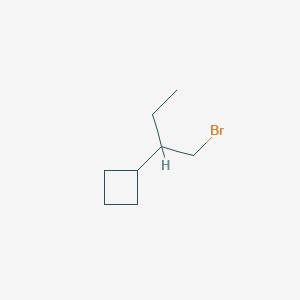![molecular formula C11H13Cl2NO B13191253 [3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13191253.png)
[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol is a chemical compound with the molecular formula C11H13Cl2NO and a molecular weight of 246.13 g/mol . This compound features a pyrrolidine ring substituted with a 2,4-dichlorophenyl group and a hydroxymethyl group. It is primarily used in research and development within various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 2,4-dichlorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium borohydride or lithium aluminum hydride is often used as a reducing agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The compound’s effects are mediated through binding to proteins or enzymes, altering their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
2,4-Dichlorophenyl derivatives: Compounds with similar phenyl ring substitutions.
Hydroxymethyl derivatives: Compounds with similar hydroxymethyl functional groups.
Uniqueness
[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and development.
Propriétés
Formule moléculaire |
C11H13Cl2NO |
|---|---|
Poids moléculaire |
246.13 g/mol |
Nom IUPAC |
[3-(2,4-dichlorophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H13Cl2NO/c12-8-1-2-9(10(13)5-8)11(7-15)3-4-14-6-11/h1-2,5,14-15H,3-4,6-7H2 |
Clé InChI |
ZAVKWIOSBDPPLX-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1(CO)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13191191.png)










![N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide](/img/structure/B13191260.png)

